molecular formula C11H18O4 B15109623 2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid

2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B15109623
M. Wt: 214.26 g/mol
InChI Key: VZWDUQQRRIRTCR-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes two hydroxyl groups and a carboxylic acid group. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with camphor or its derivatives.

    Oxidation: The camphor is oxidized to introduce hydroxyl groups at the 2 and 3 positions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve:

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but lacks one hydroxyl group.

    7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid: Contains ketone groups instead of hydroxyl groups.

    Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-: Contains dione groups instead of hydroxyl groups .

Uniqueness

2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its combination of hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2,3-dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C11H18O4/c1-9(2)10(3)4-5-11(9,8(14)15)7(13)6(10)12/h6-7,12-13H,4-5H2,1-3H3,(H,14,15)

InChI Key

VZWDUQQRRIRTCR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C(C2O)O)C(=O)O)C)C

Origin of Product

United States

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